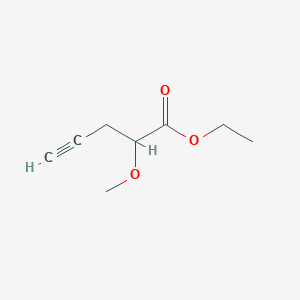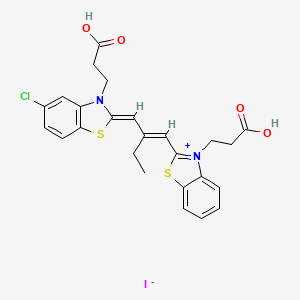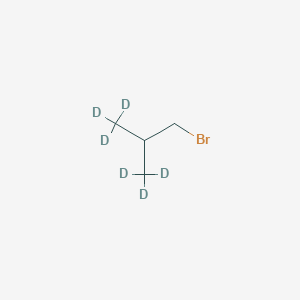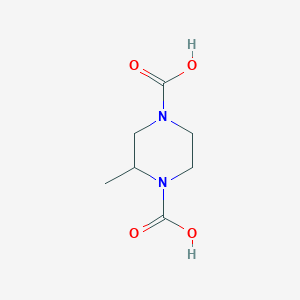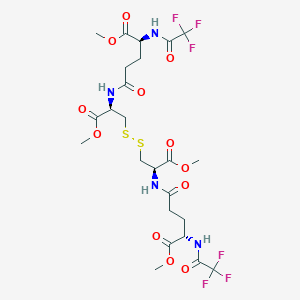
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoroacetyl (Tfa) groups, methoxy (OMe) groups, and cysteine (Cys) residues, which contribute to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe typically involves a multi-step process that includes the protection and deprotection of functional groups, as well as the coupling of amino acid residues. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, allowing for the production of significant quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new derivatives with modified functional groups.
科学的研究の応用
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can enhance the compound’s binding affinity to these targets, while the cysteine residues can participate in redox reactions or form covalent bonds with target proteins. The methoxy groups may influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
Tfa-gGlu(OMe)-Cys(2)-OMe: Similar structure but with a different cysteine residue.
Tfa-gGlu(OMe)-Ser(1)-OMe: Contains serine instead of cysteine.
Tfa-gGlu(OMe)-Cys(1)-OH: Lacks the methoxy group on the cysteine residue.
Uniqueness
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H32F6N4O12S2 |
|---|---|
分子量 |
746.7 g/mol |
IUPAC名 |
methyl (2S)-5-[[(2R)-1-methoxy-3-[[(2R)-3-methoxy-2-[[(4S)-5-methoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C24H32F6N4O12S2/c1-43-17(37)11(33-21(41)23(25,26)27)5-7-15(35)31-13(19(39)45-3)9-47-48-10-14(20(40)46-4)32-16(36)8-6-12(18(38)44-2)34-22(42)24(28,29)30/h11-14H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H,33,41)(H,34,42)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
UDYHWGWMOFJMBU-XUXIUFHCSA-N |
異性体SMILES |
COC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
正規SMILES |
COC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
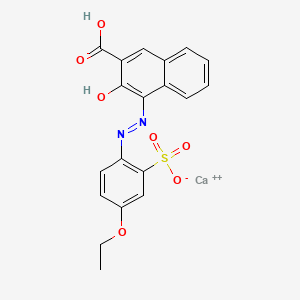
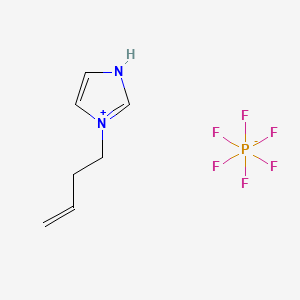
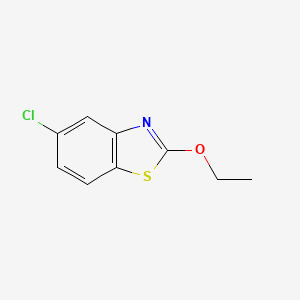
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
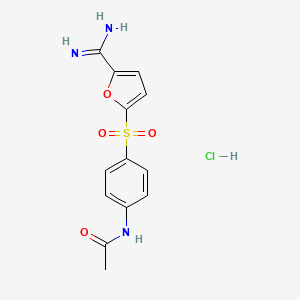
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

